LogP Differentiation: 5-Tert-butylcyclohexene-1-carbonitrile Exhibits 33% Higher Lipophilicity than Unsubstituted Cyclohexene-1-carbonitrile
The computed LogP (XLogP3) of 5-tert-butylcyclohexene-1-carbonitrile (578712-30-8) is 3.3, compared to cyclohexene-1-carbonitrile (CAS 1855-63-6) with a computed LogP of 1.87 [1][2]. The introduction of the tert-butyl substituent at the 5-position increases LogP by 1.43 units, representing a 33% increase in predicted lipophilicity [1][2]. This difference has practical consequences for reversed-phase HPLC retention, where the target compound elutes significantly later than the unsubstituted parent, and for blood-brain barrier penetration predictions, where higher LogP compounds exhibit enhanced passive permeability [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (578712-30-8) |
| Comparator Or Baseline | Cyclohexene-1-carbonitrile (CAS 1855-63-6), XLogP3 = 1.87 |
| Quantified Difference | ΔLogP = +1.43 (33% increase in lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
For medicinal chemistry campaigns, a 1.43 log unit increase translates to roughly a 27-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and off-target binding profiles.
- [1] PubChem Compound Summary for CID 11147904, 1-Cyclohexene-1-carbonitrile, 5-(1,1-dimethylethyl)-. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 136461, Cyclohexene-1-carbonitrile (CAS 1855-63-6). National Center for Biotechnology Information (2025). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
